EP Acceptance Criterion: Mycophenolate EP Impurity B Limit vs. Mycophenolic Acid API Purity
The European Pharmacopoeia (EP) monograph for Mycophenolate Mofetil specifies a limit of not more than 0.2% for Impurity B (the Z-isomer, CAS 2767988-82-7) in the drug substance [1]. In contrast, the active pharmaceutical ingredient Mycophenolic Acid (E-isomer, CAS 24280-93-1) is required to meet an assay specification of ≥98.5% (HPLC) . This quantitative disparity underscores the necessity of a dedicated, high-purity Z-isomer reference standard for accurate quantitation of a low-level impurity at or below the 0.2% threshold.
| Evidence Dimension | Regulatory acceptance limit for impurity or API purity |
|---|---|
| Target Compound Data | ≤ 0.2% limit for Impurity B in Mycophenolate Mofetil drug substance (EP specification) |
| Comparator Or Baseline | Mycophenolic Acid (E-isomer API, CAS 24280-93-1): ≥ 98.5% purity specification (HPLC) |
| Quantified Difference | Acceptance limit is over 490-fold lower for the target impurity (0.2% vs. 98.5%) compared to the API purity requirement. |
| Conditions | Regulatory specification (European Pharmacopoeia monograph for Mycophenolate Mofetil) vs. commercial analytical standard specification (Sigma-Aldrich certificate of analysis). |
Why This Matters
Procurement of a dedicated Z-isomer reference standard is mandatory for demonstrating compliance with the 0.2% EP limit, as the bulk API standard cannot substitute for low-level impurity quantification.
- [1] METHOD FOR THE PURIFICATION OF MYCOPHENOLATE MOFETIL, Patent US20080097103A1, Justia Patents, 2008. View Source
